3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide
Overview
Description
3’-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1’-biphenyl]-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoimidazole moiety linked to a biphenyl structure, which is further functionalized with a hydroxypropan-2-yl group and a carboxamide group. The unique structure of this compound allows it to participate in diverse chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1’-biphenyl]-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the biphenyl moiety: The benzoimidazole intermediate is then coupled with a biphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Functionalization with hydroxypropan-2-yl group: The resulting intermediate is further functionalized by introducing the hydroxypropan-2-yl group through a nucleophilic substitution reaction.
Formation of the carboxamide group: Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3’-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1’-biphenyl]-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxypropan-2-yl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The benzoimidazole and biphenyl moieties can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3’-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1’-biphenyl]-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzoimidazole moiety can bind to various enzymes and receptors, modulating their activity. The hydroxypropan-2-yl group may enhance the compound’s solubility and bioavailability, while the carboxamide group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial and anticancer properties.
Phenanthroimidazole derivatives: Used in the development of OLEDs and other optoelectronic materials.
Imidazole derivatives: Widely studied for their biological activities, including antifungal and anticancer properties.
Uniqueness
3’-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1’-biphenyl]-2-carboxamide stands out due to its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[3-[5-(2-hydroxypropan-2-yl)benzimidazol-1-yl]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-23(2,28)16-10-11-21-20(13-16)25-14-26(21)17-7-5-6-15(12-17)18-8-3-4-9-19(18)22(24)27/h3-14,28H,1-2H3,(H2,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUVTIGDGKTSAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC2=C(C=C1)N(C=N2)C3=CC=CC(=C3)C4=CC=CC=C4C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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